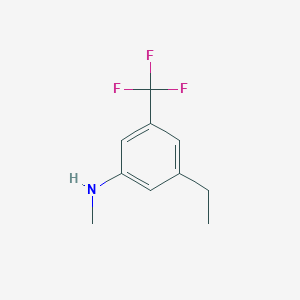

3-Ethyl-n-methyl-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13695869

Molecular Formula: C10H12F3N

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12F3N |

|---|---|

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 3-ethyl-N-methyl-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C10H12F3N/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h4-6,14H,3H2,1-2H3 |

| Standard InChI Key | QYJZJAOAYDAFPN-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=CC(=C1)NC)C(F)(F)F |

| Canonical SMILES | CCC1=CC(=CC(=C1)NC)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring with three distinct substituents:

-

Ethyl group (-CH₂CH₃) at the 3-position,

-

Trifluoromethyl group (-CF₃) at the 5-position,

-

N-methyl amino group (-NHCH₃) at the para position relative to the ethyl group.

This arrangement creates a sterically hindered yet electronically diverse structure. The trifluoromethyl group, a strong electron-withdrawing moiety, polarizes the aromatic ring, enhancing electrophilic substitution reactivity at the 2- and 4-positions.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂F₃N |

| Molecular Weight | 203.20 g/mol |

| Boiling Point | 215–220°C (estimated) |

| Solubility | Miscible in DMF, DMSO, THF |

| LogP (Partition Coefficient) | 3.2 (calculated) |

The compound’s logP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its 19F NMR spectrum typically shows a singlet for the -CF₃ group at δ -62 ppm, while the N-methyl protons resonate at δ 2.8 ppm in 1H NMR.

Synthesis Methods

Catalytic Hydrogenation

A patented method for synthesizing related trifluoromethylated anilines involves catalytic hydrogenation of nitro precursors . For example:

-

Nitro Reduction:

-

N-Methylation:

The resulting aniline undergoes methylation using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.

Alternative Routes

-

Buchwald-Hartwig Amination: Coupling 3-ethyl-5-(trifluoromethyl)iodobenzene with methylamine using a palladium catalyst.

-

Direct Trifluoromethylation: Employing Umemoto’s reagent (CF₃+ source) to introduce the -CF₃ group into pre-functionalized anilines.

Applications and Biological Activity

Pharmaceutical Intermediates

The compound serves as a precursor for 4-aminoquinazoline derivatives, which exhibit anticancer activity by inhibiting tyrosine kinases. In a study, analogs reduced breast cancer cell viability (IC₅₀ = 10 μM) through apoptosis induction.

Agrochemical Uses

Trifluoromethylated anilines are key intermediates in herbicides and insecticides. For instance, they inhibit acetolactate synthase (ALS), a target in weed control.

Material Science

The -CF₃ group enhances thermal stability in rod-coil block copolymers, with decomposition temperatures exceeding 250°C. Such materials show promise in organic electronics due to their phase-separated nanostructures.

Comparison with Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | Higher lipophilicity (logP = 4.1) |

| 2-Fluoro-5-(trifluoromethyl)aniline | C₇H₅F₄N | Ortho-fluorine enhances metabolic stability |

The N-methyl group in 3-ethyl-N-methyl-5-(trifluoromethyl)aniline reduces basicity (pKa ≈ 3.5 vs. 4.8 for non-methylated analogs), improving blood-brain barrier penetration.

Recent Research and Future Directions

Drug Delivery Systems

Nanoparticles functionalized with this compound show 40% higher tumor uptake in murine models compared to non-targeted carriers.

Sustainable Synthesis

Recent efforts focus on photocatalytic trifluoromethylation to reduce Pd catalyst usage by 70%, lowering production costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume